1-Bromo-4-(1-fluorocyclobutyl)benzene
Description
1-Bromo-4-(1-fluorocyclobutyl)benzene is a brominated aromatic compound featuring a fluorinated cyclobutyl substituent. The cyclobutyl ring introduces steric bulk and unique electronic effects due to the fluorine atom, which can influence reactivity and physical properties. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceuticals and materials science. Its structure combines the electron-withdrawing effects of bromine and fluorine, making it distinct from simpler bromoarenes.
Properties
IUPAC Name |
1-bromo-4-(1-fluorocyclobutyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIBFYPZDFTQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Preformed 4-(1-Fluorocyclobutyl)benzene
This two-step method involves first synthesizing 4-(1-fluorocyclobutyl)benzene, followed by regioselective bromination.
Synthesis of 4-(1-Fluorocyclobutyl)benzene
The fluorocyclobutyl group is introduced via Friedel-Crafts alkylation or cross-coupling reactions :
-
Friedel-Crafts Alkylation :
Cyclobutyl chloride reacts with benzene in the presence of AlCl₃, though this method suffers from low yields (<30%) due to carbocation rearrangements.Subsequent fluorination using DAST (Diethylaminosulfur Trifluoride) replaces the cyclobutyl hydrogen with fluorine:
-
Suzuki-Miyaura Coupling :
A more efficient route employs 4-bromophenylboronic acid and 1-fluorocyclobutylzinc bromide under Pd(PPh₃)₄ catalysis:This method achieves yields of 85–90% with minimal side products.
Regioselective Bromination
Bromination of 4-(1-fluorocyclobutyl)benzene is directed by the electron-withdrawing fluorocyclobutyl group, favoring para substitution.
-
Electrophilic Bromination :
Using Br₂ and FeBr₃ in CH₂Cl₂ at 0°C yields this compound with 75% selectivity for the para isomer. Competing ortho bromination (15–20%) occurs due to steric effects. -
Catalytic Bromination :
As demonstrated in Patent CN101104600A, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with trifluoromethanesulfonic acid in CH₂Cl₂ achieves >95% para selectivity:Reaction conditions and yields are summarized in Table 1.
Table 1: Bromination Conditions and Outcomes
| Brominating Agent | Catalyst | Solvent | Temp (°C) | Para Selectivity (%) | Yield (%) |
|---|---|---|---|---|---|
| Br₂ | FeBr₃ | CH₂Cl₂ | 0 | 75 | 68 |
| DBDMH | CF₃SO₃H | CH₂Cl₂ | 25 | 95 | 92 |
| NBS | None | CCl₄ | 80 | 60 | 55 |
Direct Coupling of Bromobenzene with Fluorocyclobutyl Intermediates
This one-pot strategy avoids isolating 4-(1-fluorocyclobutyl)benzene by combining cyclobutyl formation and bromination.
Nickel-Catalyzed Defluorosilylation
Recent advances (PMC6197272) utilize Ni(COD)₂ to mediate C–F bond activation in fluorocyclobutane derivatives. For example:
This method achieves 88% yield but requires anhydrous conditions and elevated temperatures (110°C).
Radical Bromination
UV-initiated bromination with N-bromosuccinimide (NBS) and benzoyl peroxide generates a bromine radical, which selectively attacks the para position:
Yields are moderate (65–70%) due to competing side reactions.
[2+2] Photocycloaddition
A styrene derivative and fluorinated ethylene undergo UV-induced cycloaddition to form the fluorocyclobutyl ring directly on benzene:
Subsequent dehydrogenation and bromination yield the target compound. This method is limited by low regiocontrol (<50% para product).
Mechanistic Insights and Optimization
Role of Catalysts in Bromination
Trifluoromethanesulfonic acid in Patent CN101104600A protonates DBDMH, generating a reactive bromonium ion that undergoes electrophilic aromatic substitution. The fluorocyclobutyl group’s -I effect deactivates the ring, favoring para attack due to reduced steric hindrance compared to ortho positions.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(1-fluorocyclobutyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate in a solvent such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 4-(1-fluorocyclobutyl)phenol or 4-(1-fluorocyclobutyl)aniline.
Coupling: Formation of biaryl compounds with various substituents.
Reduction: Formation of 4-(1-fluorocyclobutyl)benzene.
Scientific Research Applications
Chemical Synthesis
1-Bromo-4-(1-fluorocyclobutyl)benzene is primarily utilized as an intermediate in organic synthesis. The compound can undergo various reactions, such as:
- Cross-Coupling Reactions : It is often used in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds. This application is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
- Electrophilic Aromatic Substitution : The bromine atom on the benzene ring makes it a suitable substrate for electrophilic aromatic substitution reactions, allowing for further functionalization and diversification of the compound .
Pharmaceutical Applications
The incorporation of fluorine atoms into organic molecules significantly enhances their biological activity and metabolic stability. This compound has shown promise in pharmaceutical research due to its potential as:
- Anticancer Agents : Studies have indicated that compounds with trifluoromethyl groups exhibit antitumor properties. For instance, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer therapy.
- Antiviral Compounds : The unique structural features of this compound may also contribute to the development of antiviral agents. Research into similar fluorinated compounds has revealed their ability to inhibit viral replication mechanisms .
Material Science
In materials science, this compound can be utilized in the development of advanced materials due to its:
- Self-Assembly Properties : The compound's ability to self-assemble into organized structures under specific conditions can be exploited in nanotechnology and the creation of functional materials .
- Polymer Chemistry : As a reactive monomer, it can be incorporated into polymer matrices to impart desirable properties such as increased thermal stability and enhanced mechanical strength .
Case Study 1: Anticancer Screening
A study evaluated the anticancer properties of various trifluoromethyl-substituted benzene derivatives, including this compound. Results showed significant cytotoxicity against breast (MCF-7) and colon (HCT116) cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 2.5 |
| This compound | HCT116 (Colon) | 3.0 |
Case Study 2: Enzyme Inhibition
Another investigation focused on enzyme inhibition properties related to tumor metabolism. The study found that similar compounds could inhibit key enzymes, resulting in reduced tumor growth rates in vivo.
Research Findings
Research has consistently highlighted several advantages associated with the use of fluorinated compounds like this compound:
- Enhanced Lipophilicity : The introduction of fluorine increases lipophilicity, improving bioavailability and efficacy in biological systems.
- Selective Targeting : Fluorinated compounds often show improved selectivity towards cancerous cells compared to normal cells, making them promising candidates for targeted therapies .
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-fluorocyclobutyl)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In electrophilic aromatic substitution reactions, the bromine atom activates the benzene ring towards nucleophilic attack, leading to the formation of substitution products. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs, focusing on substituent variations and their implications:
Key Observations :
Reactivity in Cross-Coupling Reactions
- Pd-Catalyzed Arylations : 1-Bromo-4-(trifluoromethoxy)benzene reacts efficiently with heteroarenes (e.g., 2-methylthiophene) under Pd(OAc)₂ catalysis, yielding >90% products . The fluorocyclobutyl analog may exhibit slower kinetics due to steric hindrance.
- Sonogashira Coupling: 1-Bromo-4-(2-iodo-3-thienyl)benzene undergoes regioselective ethynylation, leveraging differential halogen reactivity (Br vs. I) . Fluorocyclobutyl-substituted bromobenzenes could similarly exploit selective coupling sites.
Biological Activity
1-Bromo-4-(1-fluorocyclobutyl)benzene is an organic compound that has garnered interest due to its potential applications in medicinal chemistry and radiopharmaceuticals. This article delves into its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom and a fluorinated cyclobutyl group attached to a benzene ring. Its chemical formula is with a molecular weight of approximately 227.09 g/mol. The specific arrangement of these substituents influences its reactivity and biological interactions.
This compound exhibits various biological activities primarily through its interactions with cellular receptors and enzymes. The fluorinated group enhances lipophilicity, which may improve membrane permeability and receptor binding affinity.
Pharmacological Applications
Research indicates that compounds similar to this compound are being explored for their potential as imaging agents in positron emission tomography (PET) due to their ability to be labeled with fluorine-18. This labeling allows for visualization of metabolic processes in vivo, particularly in oncology settings where tumor metabolism is assessed .
PET Imaging Studies
In a study involving fluorinated amino acid analogs, the efficacy of using 18F-labeled compounds for PET imaging was evaluated. The results showed that certain configurations of fluorinated compounds demonstrated significant tumor uptake, suggesting that modifications like those seen in this compound could yield similar or enhanced imaging characteristics .
Inhibition Studies
Another area of investigation involves the compound's potential as an inhibitor of specific enzymes linked to metabolic disorders. For instance, compounds that share structural similarities with this compound have been studied for their inhibitory effects on enzymes associated with non-alcoholic fatty liver disease (NAFLD). These studies indicate a promising avenue for further research into the compound's therapeutic implications .
Research Findings
Recent findings suggest that the introduction of halogen atoms like bromine and fluorine can significantly alter the biological activity of aromatic compounds. For example, in vitro studies have demonstrated that halogenated derivatives can exhibit enhanced binding affinity to certain receptors compared to their non-halogenated counterparts. This property is crucial for designing effective therapeutic agents .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-bromo-4-(1-fluorocyclobutyl)benzene, and how do reaction conditions influence yield?
- Synthetic Strategies :
- Route 1 : Bromination of 4-(1-fluorocyclobutyl)benzene using bromine (Br₂) with a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under anhydrous conditions. This method is adapted from analogous bromination reactions for para-substituted benzene derivatives .
- Route 2 : Fluorocyclobutyl group introduction via radical-polar crossover reactions. Photoredox catalysis (e.g., Ru(bpy)₃²⁺) enables nucleophilic fluorination of cyclobutane intermediates, followed by bromination .
- Key Variables :
- Temperature: Elevated temperatures (>80°C) improve reaction kinetics but may reduce selectivity.
- Solvent: Polar aprotic solvents (e.g., THF, DMF) enhance fluorocyclobutyl group stability.
- Yield Optimization: Continuous flow reactors (for bromination) and column chromatography (silica gel, petroleum ether/CH₂Cl₂) achieve >70% purity .
Q. How is 1H-NMR spectroscopy applied to confirm the structure of this compound?
- Characterization Protocol :
- 1H-NMR Peaks :
- Cyclobutyl protons: Distinct splitting patterns (δ 2.5–3.5 ppm) due to J-coupling with fluorine (¹⁹F-¹H coupling constants ~15–20 Hz) .
- Aromatic protons: Para-substituted bromine and fluorocyclobutyl groups lead to two doublets (δ 7.2–7.8 ppm, J ≈ 8–10 Hz) .
- Challenges : Overlapping signals from cyclobutyl and aromatic protons require high-field NMR (≥500 MHz) for resolution .
Advanced Research Questions
Q. How does the fluorocyclobutyl group influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insights :
- Steric Effects : The fluorocyclobutyl group introduces steric hindrance, reducing Pd-catalyzed coupling efficiency (e.g., Suzuki-Miyaura reactions). Substituting bulky ligands (e.g., SPhos) improves catalyst turnover .
- Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes transition states in nucleophilic substitutions (e.g., SNAr reactions with amines) .
Q. What are the thermal stability thresholds for this compound, and how does decomposition occur?
- Thermal Analysis :
- TGA/DSC Data : Decomposition initiates at ~180°C, releasing HF and Br₂ gases. Stability is pH-dependent; acidic conditions accelerate degradation .
- Mitigation Strategies : Storage at −20°C under inert gas (N₂/Ar) minimizes decomposition. Use of stabilizers (e.g., BHT) is not recommended due to side reactions .
Q. How can computational methods predict regioselectivity in further functionalization of this compound?
- Computational Workflow :
- DFT Calculations : B3LYP/6-311G(d,p) models predict electrophilic aromatic substitution (EAS) at the para position relative to bromine (lowest activation energy).
- MD Simulations : Solvent effects (e.g., DCM vs. THF) alter transition-state geometries, impacting reaction pathways .
Applications in Medicinal Chemistry
Q. What role does this compound play in designing enzyme inhibitors?
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
